molecular formula C18H18N4O3S B2609360 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034518-11-9

3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2609360
CAS No.: 2034518-11-9
M. Wt: 370.43
InChI Key: IDHJALGPKWTGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic aromatic core. The 3-position of the quinazolinone is substituted with a piperidine ring, which is further modified at the 1-position by a pyridin-3-ylsulfonyl group.

Properties

IUPAC Name

3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18-16-7-1-2-8-17(16)20-13-22(18)14-5-4-10-21(12-14)26(24,25)15-6-3-9-19-11-15/h1-3,6-9,11,13-14H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHJALGPKWTGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the pyridine sulfonyl group. Key steps in the synthesis may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Attachment of the Pyridine Sulfonyl Group: This step typically involves sulfonylation reactions, where pyridine sulfonyl chloride reacts with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine sulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, including the target compound, are known for their multifaceted pharmacological profiles. They exhibit a range of activities such as:

  • Anticancer Activity : Quinazoline derivatives have been studied for their potential in cancer therapy. For instance, certain analogues have demonstrated inhibitory effects on cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in tumor growth and proliferation .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies indicate that modifications to the quinazoline structure can enhance activity against various bacterial strains, including resistant strains .
  • Anti-inflammatory Effects : Some quinazoline derivatives possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Anticancer Activity

A study evaluating a series of quinazoline derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The most active compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Studies

Research has demonstrated that 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Data Tables

Activity Type Target Pathogen/Cell Line IC50/MIC Values Reference
AnticancerMCF7 (breast cancer)1.35 - 2.18 μM
AnticancerA549 (lung cancer)3.73 - 4.00 μM
AntimicrobialStaphylococcus aureus12 µg/mL
AntimicrobialEscherichia coli15 µg/mL

Mechanism of Action

The mechanism of action of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs with Piperidine Substitutions

Compound Name / ID Substitution Pattern Biological Activity Key Differences Reference
Target Compound : 3-(1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one 3-(1-Sulfonylpiperidin-3-yl) Not explicitly reported (N/A) Reference compound for comparison N/A
6-(4-Chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one 3-((1-Fluoroethylpiperidin-3-yl)methyl) PET tracer for GHS-R1a imaging Piperidine linked via methyl group; fluoroethyl substituent instead of sulfonyl
3-{(2S)-2-Hydroxy-3-[(3S)-3-hydroxypiperidin-2-yl]propyl}quinazolin-4(3H)-one 3-(Hydroxypropyl-piperidinyl) N/A (structural analog) Hydroxyl groups enhance solubility; no sulfonyl group

Key Insight: The sulfonyl group in the target compound may improve metabolic stability compared to fluoroethyl or hydroxylated analogs.

Functional Group Comparison: Sulfonyl vs. Thio/Sulfinyl

Compound Class Substitution Activity (KI or Zone of Inhibition) Functional Group Impact Reference
Target Compound 1-(Pyridin-3-ylsulfonyl)piperidine N/A Sulfonyl group: Electron-withdrawing, enhances polarity N/A
2-(Aliphatic-thio)quinazolin-4(3H)-ones 2-Thioether hCA II inhibition (KI = 6.4–14.2 nM) Thioethers: Moderate activity
2-(Benzylthio)quinazolin-4(3H)-ones 2-Benzylthio hCA II inhibition (KI = 66.5–173.4 nM) Bulky substituents reduce potency
Benzoimidazolylsulfinylmethylquinazolin-4(3H)-ones 2-Sulfinylmethyl Antiulcer activity Sulfinyl groups: Intermediate oxidation state

Key Insight : Sulfonyl groups (as in the target compound) are more polar and electron-withdrawing than thio or sulfinyl groups, which could enhance binding to charged residues in enzyme active sites (e.g., kinases or carbonic anhydrases).

Therapeutic Activity Profiles

Compound Class Substituents Biological Activity Mechanism/Application Reference
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one Chlorophenyl, dihydroisoxazolyl Antihypertensive α1-Adrenergic receptor blockade
3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one Fluorophenyl, amino linker Antibacterial Inhibition of Proteus vulgaris and Bacillus subtilis
Idelalisib 5-Fluoro, purine-aminoalkyl Kinase inhibitor (FDA-approved) PI3Kδ inhibition for leukemia/lymphoma

Key Insight: The target compound’s pyridinylsulfonyl-piperidine group may confer selectivity for receptors or enzymes distinct from those targeted by chlorophenyl (antihypertensive) or fluoro-phenyl (antibacterial) derivatives.

Biological Activity

The compound 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on its anti-tubercular, anti-cancer, and antimicrobial properties.

Synthesis

The synthesis of 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves multi-step organic reactions typically starting from readily available quinazoline derivatives. The introduction of a pyridine sulfonamide moiety enhances the biological profile of the resulting compound. Various synthetic routes have been explored to optimize yield and purity, with methods including nucleophilic substitution and cyclization reactions.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of quinazoline derivatives. For instance, compounds structurally related to 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one have shown significant activity against Mycobacterium tuberculosis. In a comparative study, several derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth . The most promising compounds demonstrated IC90 values between 3.73 and 4.00 μM.

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.184.00
Compound C>10>40

Anticancer Activity

Quinazoline compounds are recognized for their anticancer properties due to their ability to inhibit protein kinases involved in tumor progression. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing moderate to high activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 μM . These findings suggest that it may serve as a lead compound for further development in cancer therapy.

Antimicrobial Properties

In addition to anti-tubercular and anticancer activities, the compound has exhibited broad-spectrum antimicrobial activity. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

  • Case Study: Anti-Tubercular Evaluation
    A series of quinazoline derivatives were synthesized and screened against Mycobacterium tuberculosis. Among them, the derivative containing the pyridine sulfonamide group showed superior activity compared to other tested compounds, providing a basis for further modifications aimed at enhancing efficacy and reducing toxicity.
  • Case Study: Cytotoxicity Assessment
    The cytotoxic effects of the compound were assessed using human embryonic kidney cells (HEK-293). Results indicated that the compound exhibited low toxicity, making it a promising candidate for therapeutic applications without significant side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.